

Technical Deep Dive: Spectroscopic Characterization of 2-Ethylhexanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Ethylhexanoic acid

CAS No.: 61788-37-2

Cat. No.: B7771324

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CAS: 149-57-5 | Formula: $C_8H_{16}O_2$ | MW: 144.21 g/mol IUPAC Name: **2-Ethylhexanoic acid**^[1]

Executive Technical Summary

2-Ethylhexanoic acid is a branched-chain fatty acid. Unlike its linear isomer (octanoic acid), 2-EHA possesses a chiral center at the

-position. This structural feature dictates unique spectroscopic behaviors, most notably the McLafferty rearrangement shift in Mass Spectrometry and the diastereotopic potential in NMR (though often unresolved in racemic mixtures).

Infrared Spectroscopy (FT-IR)

Theory & Causality: As a carboxylic acid, 2-EHA exists primarily as a hydrogen-bonded dimer in the neat phase. This dimerization broadens the O-H stretch significantly, often obscuring the C-H stretching region. The carbonyl peak is lowered to $\sim 1700\text{ cm}^{-1}$ due to this hydrogen bonding resonance.

Experimental Protocol (ATR-FTIR):

- Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.
- Sample Prep: Apply 10 μL of neat liquid directly to the crystal. Ensure full coverage to prevent baseline noise.
- Parameters: 4 cm^{-1} resolution, 16 scans. Background scan of ambient air required immediately prior.

Data Table: Key IR Absorptions

Wavenumber (cm^{-1})	Vibration Mode	Structural Assignment	Diagnostic Note
2400 – 3400	O-H Stretch	Carboxylic Acid Dimer	Very broad "hump"; characteristic of H-bonded -COOH.
2860 – 2970	C-H Stretch	Alkyl Chains (CH_2 , CH_3)	Superimposed on the O-H shoulder.
1700 – 1720	C=O Stretch	Carbonyl (Dimer)	Strong, sharp peak. Shifts to $\sim 1760 \text{ cm}^{-1}$ if monomeric (dilute solution).
1460	C-H Bend	Methylene ($-\text{CH}_2-$)	Scissoring vibration of the butyl/ethyl chains.
1200 – 1300	C-O Stretch	C-O-H	Coupled C-O stretch and O-H in-plane bend.
930 – 940	O-H Bend	O-H Out-of-plane	"Bread bun" shape; confirms dimer formation.

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Analyst Insight: The absence of a sharp peak at $\sim 3550\text{ cm}^{-1}$ confirms the sample is dry; free water or monomeric acid would sharpen this region.

Nuclear Magnetic Resonance (NMR)

Theory & Causality: The

-carbon (C2) is the structural anchor. In ^1H NMR, the methine proton at C2 is deshielded by the carbonyl group but split into a complex multiplet by the four adjacent protons (two from the ethyl group, two from the butyl chain). In ^{13}C NMR, the branching at the

-position shifts the C2 signal significantly downfield compared to linear isomers (e.g., Octanoic acid C2 ≈ 34 ppm vs. 2-EHA C2 ≈ 47 ppm).

Experimental Protocol:

- Solvent: CDCl_3 (Deuterated Chloroform) with 0.03% TMS.
- Concentration: ~ 20 mg in 0.6 mL solvent. High concentration can shift the acidic proton signal.
- Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30) with proton decoupling.

A. ^1H NMR Data (400 MHz, CDCl_3)

Shift (δ ppm)	Multiplicity	Integral	Assignment	Coupling Logic
11.0 – 12.0	Broad Singlet	1H	-COOH	Acidic proton; shift is concentration/temperature dependent.
2.20 – 2.35	Multiplet (tt-like)	1H	-CH	Deshielded by C=O. Coupled to 4 neighbors (C3-H and Ethyl-CH ₂).
1.40 – 1.70	Multiplet	4H	-CH ₂	Methylene groups at C3 (butyl) and C1' (ethyl).
1.20 – 1.40	Multiplet	4H	Bulk CH ₂	Remaining methylenes in the butyl chain.
0.85 – 1.00	Overlapping Triplets	6H	-CH ₃	Terminal methyls of butyl and ethyl chains.

B. ¹³C NMR Data (100 MHz, CDCl₃)

Shift (δ ppm)	Assignment	Structural Context
183.4	C=O	Carbonyl carbon.[2][3][4][5]
47.3	-CH	Diagnostic Peak. Confirms branching.
31.6	C-3 (Butyl)	Methylene.
29.7	C-4 (Butyl)	Methylene.
25.3	C-1' (Ethyl)	Methylene (Ethyl branch).
22.8	C-5 (Butyl)	Methylene.
14.0	Butyl -CH ₃	Terminal Methyl.
11.8	Ethyl -CH ₃	Branch Methyl.

Mass Spectrometry (EI-MS)

Theory & Causality: 2-EHA undergoes a classic McLafferty Rearrangement, but with a mass shift due to the

-ethyl branch.

- Standard Linear Acid (e.g., Hexanoic): McLafferty ion at m/z 60.
- Branched 2-EHA: The
 - substituent (Ethyl) is retained in the charged enol fragment.
 - Calculation: Base fragment (60) + Ethyl mass (28) = m/z 88.
 - Mechanism: Gamma-hydrogen transfer from the butyl chain (C4) to the carbonyl oxygen, followed by
 - cleavage.

Experimental Protocol:

- Ionization: Electron Impact (EI) at 70 eV.

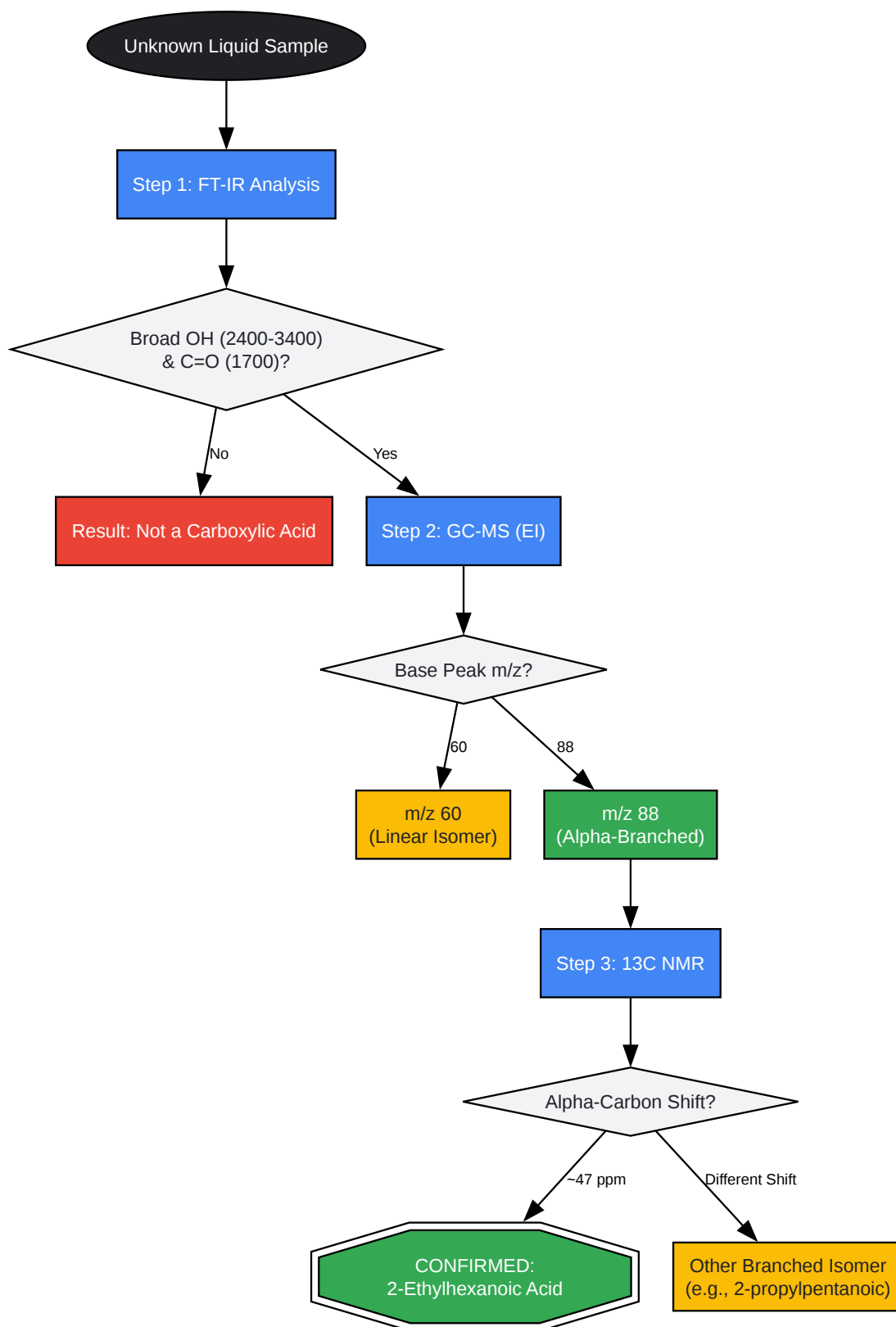
- Inlet: GC interface (due to volatility).
- Source Temp: 200°C.

Data Table: Fragmentation Pattern

m/z	Abundance	Fragment Ion	Mechanism
144	< 1%	[M] ⁺	Molecular ion is weak/unstable (typical for aliphatic acids).
129	Low	[M – CH ₃] ⁺	Loss of terminal methyl.
115	Low	[M – C ₂ H ₅] ⁺	Loss of ethyl group.
88	100% (Base)	[C ₄ H ₈ O ₂] ^{+•}	McLafferty Rearrangement. Loss of butene (C ₄ H ₈) from the butyl chain.
73	High	[C ₃ H ₅ O ₂] ⁺	-cleavage (loss of propyl/butyl tail).
57	Moderate	[C ₄ H ₉] ⁺	Butyl carbocation.

Integrated Structural Elucidation Workflow

The following logic gate demonstrates how to confirm the identity of 2-EHA and distinguish it from isomers like octanoic acid or 2-methylheptanoic acid.



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Figure 1: Logic flow for distinguishing **2-Ethylhexanoic acid** from linear and isomeric contaminants.

References

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- National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS): **2-Ethylhexanoic acid**." SDBS Web System. [[Link](#)](Search: Compound Name "**2-ethylhexanoic acid**")

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